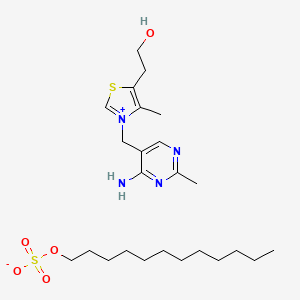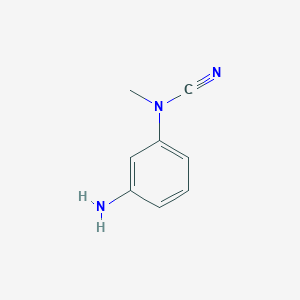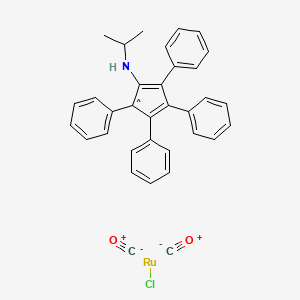
Thiamine lauryl sulphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiamine lauryl sulphate, also known as thiamine dilauryl sulfate, is a derivative of thiamine (vitamin B1). It is a compound where thiamine is esterified with lauryl sulfate. This compound is known for its surfactant properties and is used in various applications, including the food industry and biomedical research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of thiamine lauryl sulphate involves the reaction of thiamine or its salt with lauryl sulfuric acid or lauryl sulfate. The reaction typically occurs under controlled temperature conditions (35-55°C) and requires stirring for 0.2 to 10 hours . The reaction mixture is then subjected to partial crystallization under agitation, followed by drying to obtain the final product .
Industrial Production Methods: In industrial settings, the preparation method involves similar steps but on a larger scale. The reaction mixture is often treated in a vacuum drier and then dried using a fluidized bed granulation drier to obtain uniform granular particles of this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Thiamine lauryl sulphate can undergo various chemical reactions, including oxidation, reduction, and substitution. The stability of thiamine derivatives is influenced by factors such as pH, temperature, and the presence of other chemicals .
Common Reagents and Conditions:
Oxidation: Thiamine derivatives can be oxidized in the presence of oxidizing agents.
Reduction: Reduction reactions can occur under specific conditions, often involving reducing agents.
Substitution: Substitution reactions may involve the replacement of functional groups in the thiamine molecule.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of thiamine disulfide .
Wissenschaftliche Forschungsanwendungen
Thiamine lauryl sulphate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in studies related to microbial safety and as an antimicrobial agent.
Medicine: Investigated for its potential therapeutic applications, including drug delivery and gene therapy.
Industry: Utilized in the food industry to enhance microbial safety and as a fortifying agent.
Wirkmechanismus
The mechanism of action of thiamine lauryl sulphate involves its surfactant properties, which allow it to interact with biological membranes and proteins. It can disrupt microbial cell membranes, leading to antimicrobial effects . Additionally, thiamine derivatives play a role in metabolic pathways, including the citric acid cycle and the pentose phosphate pathway .
Vergleich Mit ähnlichen Verbindungen
Sodium Lauryl Sulphate: Another surfactant with similar properties but different applications.
Thiamine Mononitrate: A thiamine derivative used as a dietary supplement.
Thiamine Chloride Hydrochloride: Another form of thiamine used in various applications.
Uniqueness: Thiamine lauryl sulphate stands out due to its dual functionality as both a thiamine derivative and a surfactant. This unique combination allows it to be used in diverse applications, from enhancing microbial safety in food products to potential therapeutic uses in medicine .
Eigenschaften
Molekularformel |
C24H42N4O5S2 |
|---|---|
Molekulargewicht |
530.7 g/mol |
IUPAC-Name |
2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;dodecyl sulfate |
InChI |
InChI=1S/C12H17N4OS.C12H26O4S/c1-8-11(3-4-17)18-7-16(8)6-10-5-14-9(2)15-12(10)13;1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15/h5,7,17H,3-4,6H2,1-2H3,(H2,13,14,15);2-12H2,1H3,(H,13,14,15)/q+1;/p-1 |
InChI-Schlüssel |
MTXXFVINBMMRFR-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCOS(=O)(=O)[O-].CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(7S,9S)-9-amino-7-[(4S,5R)-4,5-dihydroxyoxan-2-yl]oxy-6,11-dihydroxy-9-(1-hydroxyethyl)-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B13819997.png)
![2-[(2-Fluorobenzyl)sulfanyl]-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B13819998.png)



![Disodium2-[2-[2-sulfonato-4-(1,3,5-triazin-2-ylamino)phenyl]ethenyl]-5-(1,3,5-triazin-2-ylamino)benzenesulfonate](/img/structure/B13820028.png)


![Ethyl (2S,5S)-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13820037.png)
![2-hydroxy-N'-[(E)-(3-iodo-4-methoxyphenyl)methylidene]-2,2-diphenylacetohydrazide](/img/structure/B13820038.png)




